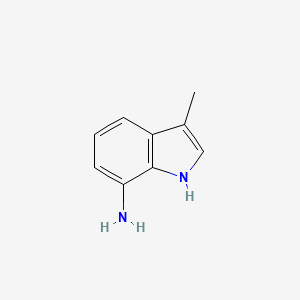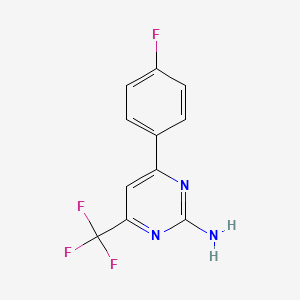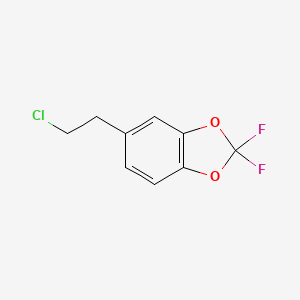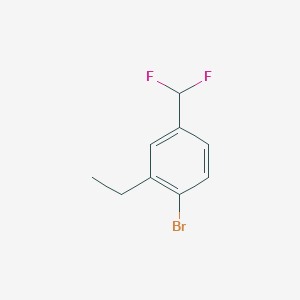
3-methyl-1H-indol-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1H-indol-7-amine, also known as Skatole, is an organic compound belonging to the indole family . It occurs naturally in the feces of mammals and birds and is the primary contributor to fecal odor . In low concentrations, it has a flowery smell and is found in several flowers and essential oils .
Synthesis Analysis
Skatole is derived from the amino acid tryptophan in the digestive tract of mammals . Tryptophan is converted to indoleacetic acid, which decarboxylates to give the methylindole . Skatole can be synthesized via the Fischer indole synthesis .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .Physical and Chemical Properties Analysis
This compound is a white crystalline solid with a fecal odor . It has a melting point of 93 to 95 °C and a boiling point of 265 °C . It is insoluble in water .科学的研究の応用
Synthesis and Structural Applications
- The synthesis of 5-methyl-6-acetyl substituted indole and gramine, including 1-(5-methyl-1H-indol-6-yl)ethan-1-one and its gramine derivative, has been reported. These compounds were analyzed using IR, NMR, mass spectroscopy, elemental analysis, and X-ray diffraction. They exhibit hydrogen bonds and interactions stabilizing their structures (Kukuljan, Kranjc, & Perdih, 2016).
Catalytic and Chemical Synthesis
- N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate were synthesized using a Cu(I)-catalyzed intramolecular amination of aryl bromides. This method demonstrates an efficient approach for the synthesis of indole derivatives (Melkonyan, Karchava, & Yurovskaya, 2008).
Antiproliferative Properties
- New heterocyclic compounds derived from 1H-indole-3-carbaldehyde have been synthesized and tested for their antiproliferative potency against human breast cancer (MCF-7) and normal murine fibroblast (BALB/3T3) cell lines. These compounds demonstrate significant in-vitro antiproliferative activity, indicating potential cancer treatment applications (Fawzy et al., 2018).
Chemical Functionalization
- A 1,3-iodo-amination process involving the Csp2-Csp3 dual functionalization of 2-methyl indoles has been developed, providing 2-aminomethyl-3-iodo-indole derivatives. This method adds to the repertoire of functionalization techniques for indole derivatives (Moriyama et al., 2018).
Synthesis of 1-Methyl-1H-Indole-3-Carboxylates
- An efficient method for synthesizing 1-methyl-1H-indole-3-carboxylates through cross-dehydrogenative coupling has been reported. This novel route utilizes Cu(OAc)2·H2O as a catalyst, demonstrating a new approach to prepare indole derivatives (Akbari & Faryabi, 2023).
Drug Synthesis and Pharmaceutical Applications
- Synthesis and antimicrobial activities of novel 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives have been explored. These compounds show promising antibacterial, antifungal, and antioxidant activities, indicating their potential in pharmaceutical applications (Saundane, Verma, & Katkar, 2013).
Analytical Chemistry
- A method for isolating and determining mutagenic amines in beef extracts using solid-phase extraction and liquid chromatography has been developed. This research highlights the importance of 3-methyl-1H-indol-7-amine and related compounds in food safety and analysis (Galceran, Pais, & Puignou, 1996).
Safety and Hazards
将来の方向性
Future research could focus on the synthesis of novel indole derivatives and their potential applications in medicine, electronics, agriculture, and food production . The biological potential of indole derivatives, including their antiviral, anti-inflammatory, and anticancer properties, could be further explored .
作用機序
Target of Action
3-Methyl-1H-indol-7-amine is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .
Pharmacokinetics
The bioavailability of indole derivatives can be influenced by their lipophilicity .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action of this compound can be influenced by environmental factors, particularly those related to the gut microbiota. The gut microbiota is involved in the bioconversion of indoles from tryptophan , which suggests that changes in the gut microbiota could influence the action, efficacy, and stability of this compound.
特性
IUPAC Name |
3-methyl-1H-indol-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFNYUFKUVBRPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(benzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2770214.png)
![5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2770215.png)
![dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B2770219.png)


![2-(4-ethylphenyl)-N-isopentyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2770226.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2770227.png)
![2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride](/img/structure/B2770228.png)
![ethyl 2-(2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2770229.png)
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2770230.png)
![2-Chloro-N-[[5-(2-fluorophenyl)furan-2-yl]methyl]propanamide](/img/structure/B2770233.png)
